5-Fluoro-2-nitrobenzoic acid

Catalog No.
S755533
CAS No.
320-98-9
M.F
C7H4FNO4
M. Wt
185.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrobenzoic acid

CAS Number

320-98-9

Product Name

5-Fluoro-2-nitrobenzoic acid

IUPAC Name

5-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H4FNO4

Molecular Weight

185.11 g/mol

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)

InChI Key

GHYZIXDKAPMFCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]

Organic Synthesis Precursor

One key application of 5-Fluoro-2-nitrobenzoic acid lies in its role as a precursor for the synthesis of more complex organic molecules. The presence of the fluorine and nitro groups makes the molecule reactive, allowing chemists to exploit these properties in various reactions. For instance, the carbon-fluorine bond can be replaced with other functional groups through nucleophilic aromatic substitution reactions []. This specific reactivity pattern is valuable for the synthesis of diverse organic compounds, including:

  • Dibenzoxazepinones: These heterocyclic compounds possess various biological activities and are of interest in medicinal chemistry research [].
  • Dibenzazocines: Another class of heterocyclic compounds with potential applications in the pharmaceutical industry [].
  • Oxazepines: These heterocycles find use in organic synthesis and materials science [].

Origin and Significance:


Molecular Structure Analysis

5-Fluoro-2-nitrobenzoic acid possesses a core benzene ring structure with a carboxylic acid group (COOH) attached at one position and a fluorine (F) and a nitro group (NO2) at the other two positions. The specific locations of these substituents are designated by the numbering system on the benzene ring, with the nitro group at position 2 and the fluorine at position 5. This arrangement influences the molecule's chemical properties.

The presence of the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive in reactions involving positively charged species attacking the ring. The fluorine atom, on the other hand, is a moderately weak electron-withdrawing group that can slightly influence the reactivity depending on the reaction conditions.


Chemical Reactions Analysis

Synthesis:

Citation:

  • Organic Syntheses:

Decomposition:

Under strong heating conditions, 5-Fluoro-2-nitrobenzoic acid is likely to decompose, releasing carbon dioxide (CO2), nitrogen oxides (NOx), and potentially toxic fluorinated fragments.

Other Reactions:

Due to the presence of the carboxylic acid group, 5-Fluoro-2-nitrobenzoic acid can participate in various condensation reactions to form esters, amides, and acid chlorides. The nitro group can also undergo reduction reactions under specific conditions to yield the corresponding amino derivative.


Physical And Chemical Properties Analysis

  • Physical State: Likely a white or off-white crystalline solid at room temperature.
  • Melting Point: Expected to be above 100°C due to the presence of carboxylic acid and nitro groups.
  • Boiling Point: Likely to be high due to the molecule's size and polarity.
  • Solubility: Presumed to be moderately soluble in polar organic solvents like ethanol or acetone and slightly soluble in water due to the competing hydrophobic and hydrophilic functionalities.

Safety and Hazards:

Citation:

  • National Institute for Occupational Safety and Health: )

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-nitrobenzoic acid

Dates

Modify: 2023-08-15

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